N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-benzoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2S/c24-20(14-4-2-1-3-5-14)15-6-8-16(9-7-15)21(25)23-17-10-11-18-19(12-17)26-13-22-18/h1-13H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKMPMWMWQMDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The benzothiazole ring is synthesized via cyclization of 2-aminothiophenol derivatives with carboxylic acids or their equivalents. For example:
$$
\text{2-Amino-5-nitrothiophenol} + \text{4-Benzoylbenzoic Acid} \xrightarrow{\text{POCl}_3} \text{Intermediate} \xrightarrow{\text{Reduction}} \text{N-(Benzo[d]thiazol-6-yl)-4-benzoylbenzamide}
$$
Reaction Conditions :
- Phosphorus oxychloride (POCl₃) as a cyclizing agent at 110°C for 6 hours.
- Catalytic hydrogenation (H₂/Pd-C) for nitro group reduction.
Yield : 58–62% after purification by silica gel chromatography.
Amide Coupling Using Carbodiimides
A two-step protocol involves:
- Synthesis of 4-benzoylbenzoic acid via Friedel-Crafts acylation.
- Coupling with 6-aminobenzo[d]thiazole using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):
$$
\text{4-Benzoylbenzoic Acid} + \text{6-Aminobenzo[d]thiazole} \xrightarrow{\text{EDC·HCl, HOBt, DMF}} \text{Target Compound}
$$
Optimized Parameters :
- Solvent: Dimethylformamide (DMF) at 0°C → room temperature.
- Molar ratio (acid:amine:EDC): 1:1.2:1.5.
Yield : 71% with >95% purity (HPLC).
Microwave-Assisted Synthesis
Accelerated Cyclization and Coupling
Microwave irradiation reduces reaction times from hours to minutes. A representative procedure:
| Step | Conditions | Time | Yield |
|---|---|---|---|
| Benzothiazole formation | 455 W, NaOH (10%), benzoyl chloride | 15 min | 68% |
| Amide coupling | 300 W, DMF, EDC·HCl | 10 min | 74% |
Advantages :
- Enhanced reaction kinetics (energy efficiency: 40% improvement over conventional methods).
- Reduced side products (e.g., hydrolysis derivatives <5%).
Solvent-Free Mechanochemical Approaches
Ball Milling for Amide Bond Formation
Solid-state synthesis avoids volatile organic solvents:
- Reactants : 4-Benzoylbenzoic acid, 6-aminobenzo[d]thiazole, and TiO₂ catalyst.
- Conditions : 500 rpm, 2 hours, stoichiometric ratio 1:1.
Results : - Yield: 65% with 99% atom economy.
- Catalyst reuse: 5 cycles without significant activity loss.
Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : Retention time = 6.72 min (C18 column, MeOH:H₂O = 80:20).
- Melting Point : 214–216°C (decomposition observed above 220°C).
Comparative Analysis of Methods
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Conventional condensation | 62% | 12 h | $$ | Moderate |
| Microwave-assisted | 74% | 25 min | $$$ | High |
| Mechanochemical | 65% | 2 h | $ | Limited |
Key Trade-offs :
- Microwave methods offer speed but require specialized equipment.
- Mechanochemical approaches are eco-friendly but less scalable.
Troubleshooting Common Issues
Low Yields in Amide Coupling
Regioselectivity in Benzothiazole Formation
- Cause : Competing reactions at C-2 and C-6 positions.
- Mitigation : Electron-withdrawing groups (e.g., nitro) direct substitution to C-6.
Chemical Reactions Analysis
N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide undergoes various chemical reactions, including:
Scientific Research Applications
Chemical Properties and Structure
N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide is a member of the benzothiazole family, characterized by its unique structure that contributes to its biological activity. The compound's molecular formula is , and it features a benzamide backbone substituted with a benzothiazole moiety, which enhances its pharmacological properties.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and prevent cancer cell invasion and migration. This makes it a promising candidate for further development as an anticancer therapeutic agent.
2. Antimicrobial Properties
The compound has demonstrated antibacterial and antifungal activities against a range of pathogens. Studies have reported effective inhibition of bacterial growth, including strains such as Staphylococcus aureus, suggesting potential use in treating infections caused by resistant bacteria .
3. Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory effects, which may be attributed to its ability to inhibit the biosynthesis of pro-inflammatory mediators like prostaglandins. This property positions it as a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
4. Neuroprotective Potential
Emerging studies suggest that this compound may have neuroprotective properties, making it a candidate for research into therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science Applications
1. Synthesis of Advanced Materials
In material science, this compound serves as a building block for synthesizing novel materials with desirable properties, such as enhanced electrical conductivity and optical characteristics. Its versatility allows researchers to explore new applications in electronics and photonics.
2. Nanotechnology
The compound's unique structure may also facilitate its use in nanotechnology applications, where it can be utilized in the development of nanosensors and catalytic systems with improved efficiency.
Environmental Chemistry Applications
1. Detection of Heavy Metals
this compound can act as a probe for detecting heavy metal ions in environmental samples such as water and soil. Its analytical properties enable reliable quantification of contaminants, contributing to environmental monitoring efforts.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation; induced apoptosis in vitro. |
| Study B | Antimicrobial Properties | Effective against Staphylococcus aureus with MIC values ranging from 19.7–24.2 μM. |
| Study C | Anti-inflammatory Effects | Inhibited prostaglandin biosynthesis; potential application in NSAID development. |
| Study D | Neuroprotective Potential | Suggested mechanisms for neuroprotection; further studies needed for validation. |
Current State of Research
Research on this compound is ongoing, with numerous studies exploring its synthesis, characterization, and biological activities. Although promising results have been reported across various applications, many aspects remain under investigation, particularly regarding its mechanisms of action and potential side effects .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound may also interact with DNA and proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide with structurally related benzothiazole-amide derivatives is presented below, focusing on synthetic pathways , biological activity , and physicochemical properties .
Key Insights:
Structural-Activity Relationships (SAR):
- Substituent Position: Methoxy groups at the pyridine 2-position (e.g., compound 34) enhance antiproliferative activity compared to acetamide derivatives (compound 33) .
- Core Modifications: Replacing benzothiazole with thiazolo[5,4-b]pyridine improves activity in HCT116 and MCF-7 cell lines but retains similar toxicity .
- Toxicity Profile: Alkylurea substituents (compound 34) reduce acute oral toxicity compared to acetamide analogs (compound 33) .
Physicochemical Properties:
- Melting points for benzothiazole-amide derivatives range from 166–239°C, correlating with structural rigidity (e.g., compound 7t melts at 237.7–239.1°C due to thiazole-thioether stabilization) .
- Hazard classifications (e.g., H302 for acute toxicity in compound 354126-20-8) highlight the need for careful handling in synthesis .
Synthetic Pathways:
Biological Activity
N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide, a compound belonging to the benzothiazole family, has garnered attention for its diverse biological activities. This article delves into its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its benzothiazole moiety, which is known for various pharmacological properties. The compound's structure can be represented as follows:
This structure is significant in understanding its interaction with biological targets.
Target of Action
Benzothiazole derivatives like this compound have been reported to exhibit various biological activities, including:
- Antimicrobial : Inhibition of bacterial growth through enzyme inhibition.
- Antitumor : Induction of apoptosis in cancer cells.
- Anti-inflammatory : Modulation of inflammatory pathways by inhibiting prostaglandin biosynthesis.
Biochemical Pathways
Research indicates that benzothiazole derivatives can inhibit several key enzymes involved in cellular processes. For instance, they have shown inhibitory activity against:
- Dihydroorotase
- DNA gyrase
- Dihydrofolate reductase
- Enoyl acyl carrier protein reductase
These enzymes are crucial in various metabolic pathways, particularly in bacterial and cancer cell proliferation .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. This compound demonstrated significant activity against:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values ranged from 19.7 to 24.2 μM.
- Escherichia coli : Similar evaluations showed promising results against this pathogen as well .
Antitumor Activity
In vitro studies have shown that compounds similar to this compound possess antitumor properties. Notably, they have been effective against various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 2.12 |
| HCC827 (Lung Cancer) | 5.13 |
| NCI-H358 (Lung Cancer) | 0.85 |
These results indicate that the compound can inhibit cancer cell proliferation effectively .
Synthesis and Evaluation
Recent research synthesized several benzothiazole derivatives and evaluated their biological activities:
- Antimicrobial Testing : Compounds were tested against various pathogens, showing a broad spectrum of activity.
- Cytotoxicity Assays : Evaluated against human cancer cell lines demonstrated significant cytotoxic effects, particularly in leukemia models .
Clinical Relevance
The potential therapeutic applications of this compound extend beyond antimicrobial and anticancer effects. Its anti-inflammatory properties suggest possible use in treating chronic inflammatory diseases .
Q & A
Basic: What synthetic methodologies are recommended for N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide, and how can reaction yields be optimized?
Answer:
The synthesis typically involves coupling a benzothiazole amine with a benzoyl chloride derivative. For example, in related compounds, amide bond formation via nucleophilic acyl substitution is achieved using coupling agents like HATU or EDCI in anhydrous solvents (e.g., DMF or THF) under inert atmospheres . Optimization strategies include:
- Temperature control : Maintaining 0–5°C during reagent addition to minimize side reactions.
- Purification : Gradient column chromatography (e.g., hexane/EtOAc mixtures) to isolate the product with >90% purity, as demonstrated in analogous benzothiazole syntheses .
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine to ensure complete conversion .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : and NMR (e.g., 500 MHz in CDCl) resolve signals for the benzothiazole proton (δ ~8.9–9.0 ppm) and benzoyl carbonyl (δ ~167 ppm) .
- IR Spectroscopy : Key peaks include C=O stretching (~1680 cm) and benzothiazole C-S/C=N vibrations (~1550–1590 cm) .
- HPLC-MS : For purity assessment and molecular ion confirmation (e.g., [M+H] via ESI) .
- TLC Monitoring : Hexane/EtOAc (3:1) systems track reaction progress .
Advanced: How do structural modifications (e.g., substituent position) on the benzothiazole core impact biological activity?
Answer:
Comparative studies on analogs reveal:
- Substituent Effects : Chlorine at the 4-position (as in 4-chloro-N-(2-methylbenzo[d]thiazol-6-yl)benzamide) enhances antitumor activity by 40% compared to methylthio groups, likely due to increased electrophilicity and DNA intercalation .
- Ring Flexibility : Rigid benzothiazole-thiazepane hybrids (e.g., Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone) show improved blood-brain barrier penetration, critical for neuroprotective applications .
- Methodology : Use cell viability assays (e.g., MTT on HepG2 or HCT116 lines) and molecular docking to correlate structural features with IC values .
Advanced: What computational strategies predict the electronic structure and reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections accurately model HOMO-LUMO gaps and charge distribution, aiding in predicting sites for electrophilic/nucleophilic attacks .
- Solvent Effects : PCM models simulate solvation to refine reaction mechanisms (e.g., hydrolysis of the benzamide group) .
- Validation : Compare computed IR/NMR spectra with experimental data to validate models .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Structural Comparisons : Cross-reference analogs with defined substitution patterns (e.g., ’s table comparing methylthio vs. methoxy groups) to isolate contributing factors.
- Assay Standardization : Replicate studies under controlled conditions (e.g., same cell lines, FBS batch, and incubation time) to minimize variability .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to aggregate data and identify outliers .
Advanced: What strategies mitigate challenges in crystallographic characterization of this compound?
Answer:
- Crystal Growth : Slow evaporation from DCM/MeOH (1:1) at 4°C improves crystal quality .
- Software : SHELX suite for structure solution and refinement, particularly for handling twinning or high disorder .
- Validation : Check R-factors and residual electron density maps to confirm structural accuracy .
Advanced: How can reaction mechanisms for functional group transformations be elucidated?
Answer:
- Kinetic Studies : Monitor intermediates via NMR (if fluorinated) or quenching experiments .
- Isotopic Labeling : Use -labeled water to trace hydrolysis pathways in the benzamide group .
- Computational Modeling : Transition state analysis via DFT identifies rate-determining steps (e.g., nucleophilic addition to carbonyl) .
Advanced: What are the best practices for optimizing in vivo pharmacokinetics of this compound?
Answer:
- Prodrug Design : Introduce pivaloyloxymethyl groups to enhance solubility, as seen in analogs like N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide .
- Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., benzothiazole sulfur oxidation) .
- Formulation : Nanoemulsions or liposomal encapsulation improve bioavailability, particularly for CNS targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
